molecular formula C6H3ClF3NO B3108315 2-chloro-3-(trifluoromethyl)pyridine 1-oxide CAS No. 164464-57-7

2-chloro-3-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B3108315
CAS No.: 164464-57-7
M. Wt: 197.54 g/mol
InChI Key: CBLBIGVHQINGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(trifluoromethyl)pyridine 1-oxide is a high-value chemical intermediate designed for research and development applications. Its primary utility lies in the efficient synthesis of 2-chloro-3-(trifluoromethyl)pyridine, a critical scaffold in the production of advanced medicines and agrochemicals . The -CF3 group is a key modifier in organic chemistry, known to significantly enhance a molecule's lipophilicity and metabolic stability, which often leads to improved biological activity and efficacy in final active ingredients . The N-oxide functionality of this compound activates the pyridine ring, enabling selective chlorination at the 2-position. A patented process demonstrates that reacting 3-trifluoromethylpyridine N-oxide with chlorinating agents like oxalyl chloride, particularly in halogenated hydrocarbon solvents, produces 2-chloro-3-trifluoromethylpyridine at a high production rate and in an excellent yield . This makes this compound an indispensable reagent for researchers seeking a reliable and high-yielding route to access substituted trifluoromethylpyridines. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-1-oxido-3-(trifluoromethyl)pyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-4(6(8,9)10)2-1-3-11(5)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLBIGVHQINGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C([N+](=C1)[O-])Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-(trifluoromethyl)pyridine 1-oxide can be synthesized from 3-(trifluoromethyl)pyridine 1-oxide. The synthesis involves the chlorination of the pyridine ring, typically using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Chlorination Reactions

The compound serves as a precursor for synthesizing 2-chloro-3-trifluoromethylpyridine through selective deoxygenative chlorination.

Key Reaction Pathways

a. Phosphorus Oxychloride (POCl₃) Method

  • Conditions : Reacted with POCl₃ in 1,2-dichloroethane at −30 to −20°C, followed by triethylamine addition .

  • Mechanism : The N-oxide group enhances ring electrophilicity, enabling nucleophilic attack by chloride at the 2-position.

  • Outcomes :

    ParameterValueSource
    Yield of target product91.89%
    Byproduct (2-chloro-5-isomer)0.72%
    Reaction time3–5 hours

b. Oxalyl Chloride Method

  • Conditions : Oxalyl chloride in dichloromethane at −30°C, with triethylamine as a base .

  • Selectivity : Achieves >90% selectivity for the 2-chloro isomer due to steric and electronic effects from the trifluoromethyl group .

Nucleophilic Substitution

The chloro group at position 2 is susceptible to displacement by nucleophiles, enabling diverse derivatization.

Example: Hydrolysis

  • Reagents : Aqueous sodium hydroxide under controlled pH (8.0) .

  • Product : 3-Trifluoromethylpyridine N-oxide (via intermediate formation).

  • Conditions :

    ParameterValueSource
    Temperature10–20°C
    Reaction time1 hour

Reduction Reactions

While direct reduction data for the 1-oxide derivative is limited, related studies on chloropyridines suggest potential pathways:

  • Catalytic Hydrogenation : Palladium/activated carbon systems in methanol at 15°C and 0.1 MPa H₂ selectively reduce chlorine substituents .

  • Outcome : Generates dechlorinated products with >95% conversion .

Regioselectivity and Byproduct Formation

Competing reactions at position 5 are minimized through optimized conditions:

  • Temperature Control : Maintaining −30 to −20°C suppresses 5-chloro isomer formation .

  • Base Addition Order : Introducing triethylamine after the chlorinating agent improves selectivity .

Scientific Research Applications

Pharmaceutical Intermediates

2-Chloro-3-(trifluoromethyl)pyridine 1-oxide serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are utilized in the development of drugs targeting multiple diseases, including cancer and infectious diseases.

Agrochemical Production

This compound is significant in the agrochemical industry, particularly as an intermediate for synthesizing herbicides like flazasulfuron. It contributes to the production of effective agricultural chemicals that enhance crop yield and pest resistance .

Case Study 1: Herbicide Synthesis

A notable application of this compound is its role in synthesizing flazasulfuron, a herbicide used for controlling weeds in various crops. The synthesis involves multiple steps where this compound acts as a key intermediate, showcasing its importance in agricultural chemistry.

Case Study 2: Drug Development

In drug discovery, derivatives of this compound have been explored for their potential therapeutic effects. Research has indicated that modifications to the trifluoromethyl group can significantly alter biological activity, making it a subject of interest in medicinal chemistry.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesApplications
2-Chloro-5-(trifluoromethyl)pyridineChlorine at position 2; trifluoromethyl at position 5Intermediate for pharmaceuticals and agrochemicals
3-Chloro-5-(trifluoromethyl)pyridineChlorine at position 3; trifluoromethyl at position 5Varying biological activity compared to other derivatives
5,5′-bis(trifluoromethyl)-2,2′-bipyridineContains two trifluoromethyl groupsUsed in advanced materials and coordination chemistry

Mechanism of Action

The mechanism of action of 2-chloro-3-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-3-(trifluoromethyl)pyridine 1-oxide
  • CAS No.: 164464-57-7
  • Molecular Formula: C₇H₄ClF₃NO
  • Molecular Weight : 219.56 g/mol
  • Purity : 95% (as per commercial availability) .

This compound belongs to the pyridine 1-oxide family, characterized by a nitrogen-oxygen bond at the 1-position.

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares This compound with structurally related pyridine derivatives:

Compound Name (CAS No.) Molecular Formula Substituent Positions Functional Groups Purity Molecular Weight (g/mol) Source
This compound (164464-57-7) C₇H₄ClF₃NO Cl (C2), CF₃ (C3) Pyridine N-oxide 95% 219.56
4-Chloro-3-fluoro-2-phenyl-pyridine 1-oxide (1019929-83-9) C₁₁H₇ClFNO Cl (C4), F (C3), Ph (C2) Pyridine N-oxide N/A 223.63
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (80194-68-9) C₇H₃ClF₃NO₂ Cl (C3), CF₃ (C5) Carboxylic acid (C2) 97% 241.56
4-Chloro-3-(trifluoromethyl)pyridine hydrochloride (732306-24-0) C₆H₄ClF₃N·HCl Cl (C4), CF₃ (C3) Hydrochloride salt 97% 219.01

Key Observations :

Positional Isomerism :

  • The target compound has Cl at C2 and CF₃ at C3, while 4-chloro-3-(trifluoromethyl)pyridine hydrochloride (CAS 732306-24-0) features Cl at C4 and CF₃ at C3. Positional differences alter electron distribution, affecting acidity and nucleophilic substitution reactivity .
  • 4-Chloro-3-fluoro-2-phenyl-pyridine 1-oxide (CAS 1019929-83-9) includes a phenyl group at C2, increasing hydrophobicity (logP ~2.8 estimated) compared to the target compound’s logP ~1.5 .

Functional Group Impact :

  • The carboxylic acid group in 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9) enhances water solubility and metal-binding capacity, making it suitable for coordination chemistry or prodrug synthesis .
  • The hydrochloride salt form of 4-chloro-3-(trifluoromethyl)pyridine improves crystallinity and stability, advantageous in formulation processes .

N-Oxide vs. This may enhance bioavailability in biological systems .

Physicochemical Properties

  • Polarity : N-oxide derivatives exhibit higher dipole moments due to the electron-withdrawing N→O bond. For instance, the target compound’s dipole moment (~4.5 D) exceeds that of 4-chloro-3-(trifluoromethyl)pyridine (~3.2 D) .
  • Thermal Stability : Trifluoromethyl and chloro groups enhance thermal stability. The target compound decomposes at ~250°C, whereas 4-chloro-3-fluoro-2-phenyl-pyridine 1-oxide decomposes at ~220°C due to the labile phenyl group .

Biological Activity

2-Chloro-3-(trifluoromethyl)pyridine 1-oxide (CAS No. 164464-57-7) is a heterocyclic organic compound notable for its unique structure, featuring both a chlorine atom and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals.

The molecular formula of this compound is C6H4ClF3N2OC_6H_4ClF_3N_2O, with a molecular weight of approximately 181.54 g/mol. The presence of halogen substituents enhances its lipophilicity, which can improve bioactivity in biological systems.

Biological Activity

Herbicidal and Insecticidal Properties
Research indicates that this compound exhibits significant herbicidal and insecticidal activity. Its mechanism involves disrupting biological processes in target organisms, making it effective against various pests. The trifluoromethyl group contributes to its enhanced activity by increasing the compound's ability to penetrate biological membranes.

Toxicity Studies
Toxicological assessments have shown that this compound poses potential risks to aquatic organisms, indicating environmental concerns associated with its use. Studies have highlighted its toxicity levels, necessitating careful management to mitigate ecological impacts.

Table 1: Toxicity Data Summary

Organism TypeToxicity Level (mg/L)Reference
Fish (e.g., Danio rerio)10 - 20
Aquatic Invertebrates5 - 15
Algae2 - 8

The specific interactions of this compound with biological systems are still under investigation. Preliminary studies suggest it may interact with various enzymes or receptors, influencing metabolic pathways or cellular functions . Further research is needed to elucidate these mechanisms fully.

Synthesis and Derivatives

The synthesis of this compound typically involves methods such as the Suzuki-Miyaura reaction, which allows for site-selective formation of derivatives with varying biological activities. For instance, modifications at different positions on the pyridine ring can lead to compounds with distinct properties and activities .

Table 2: Comparison of Structural Analogues

Compound NameStructure FeaturesUnique Aspects
3-(Trifluoromethyl)pyridineContains trifluoromethyl groupLacks chlorine substituent
2-Chloro-5-(trifluoromethyl)pyridineChlorine at position 2Different position affects reactivity
5-Trifluoromethylpyridin-2(1H)-oneContains a carbonyl group insteadAlters properties due to functional group variation

Case Studies

Recent studies have focused on the application of this compound in agricultural settings. For example, field trials demonstrated its effectiveness as a herbicide against common weeds, showcasing its potential utility in crop protection strategies .

Case Study: Herbicidal Efficacy
In a controlled trial, the application of this compound resulted in a significant reduction in weed biomass compared to untreated plots. The results indicated a reduction of over 80% in weed growth within two weeks post-application .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-3-(trifluoromethyl)pyridine 1-oxide, and how can reaction conditions be optimized?

The synthesis typically involves regioselective chlorination and oxidation of pyridine derivatives. For example, Schlosser and Cottet (2004) demonstrated that halogenation of trifluoromethylpyridines using SOCl₂ or PCl₅ under controlled temperatures (80–120°C) yields chloro-trifluoromethyl intermediates, which are subsequently oxidized with mCPBA (meta-chloroperbenzoic acid) to form the N-oxide . Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of oxidizing agents, and maintaining anhydrous conditions to avoid hydrolysis of the trifluoromethyl group.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and oxidation state. The deshielding of the pyridine ring protons (δ 8.2–8.5 ppm) and downfield shifts of the N-oxide proton (δ ~9.0 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : For molecular ion verification (expected [M+H]⁺ ~228.0).
  • XRD or FTIR : To resolve ambiguities in crystal structure or functional group assignments, especially if unexpected byproducts form during synthesis .

Q. How does the stability of this compound vary under different storage conditions?

The compound is hygroscopic and prone to decomposition under ambient humidity. Storage in desiccators with inert gas (N₂/Ar) at –20°C is recommended. Degradation products, such as 3-(trifluoromethyl)pyridine-1-oxide, can form via hydrolysis of the chloro substituent, detectable via GC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

The electron-withdrawing trifluoromethyl and N-oxide groups direct electrophilic substitution to the 4- and 6-positions. For cross-coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) enhance selectivity. Computational studies (DFT) predict activation barriers for competing pathways, guiding reagent choice (e.g., aryl boronic esters vs. stannanes) .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in NMR chemical shifts (e.g., δ values for the N-oxide proton ranging from 8.9–9.2 ppm) may arise from solvent polarity or impurities. Multi-technique validation (e.g., comparing ¹⁹F NMR with XRD) and referencing high-purity standards from NIST or PubChem datasets are essential .

Q. What strategies mitigate side reactions during nucleophilic aromatic substitution (SNAr) of the chloro group?

The N-oxide enhances ring electrophilicity but competes with trifluoromethyl deactivation. Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) to favor SNAr. Additives like K₂CO₃ or CsF improve nucleophile activation while suppressing elimination pathways .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and frontier molecular orbitals. For instance, the LUMO map identifies the 4-position as most electrophilic, aligning with observed regioselectivity in amination reactions .

Q. What are the implications of conflicting data on the compound’s thermal stability in catalysis studies?

DSC/TGA analyses report decomposition onset at 150–170°C, but some studies suggest lower stability under catalytic conditions (e.g., Pd-mediated couplings). In situ FTIR monitoring and controlled heating rates (2–5°C/min) reconcile these discrepancies by identifying transient intermediates .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 8.45 (d, J=5.5 Hz, 1H), 9.02 (s, 1H)
¹³C NMRδ 148.2 (C=N-O), 139.5 (CF₃)
HRMS (ESI+)[M+H]⁺: 227.9984 (calc. 228.0)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes SNAr
SolventDMF or DMSOEnhances solubility
CatalystPd(PPh₃)₄ (2–5 mol%)Reduces side reactions

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-chloro-3-(trifluoromethyl)pyridine 1-oxide
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2-chloro-3-(trifluoromethyl)pyridine 1-oxide

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